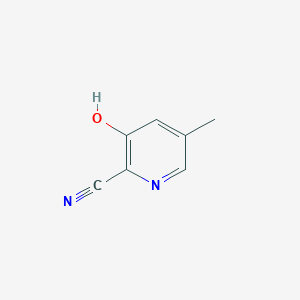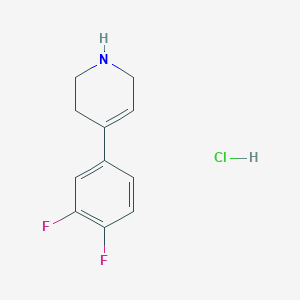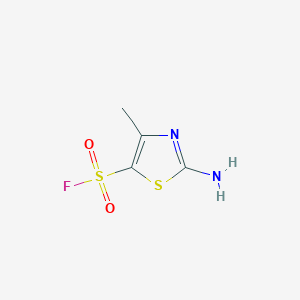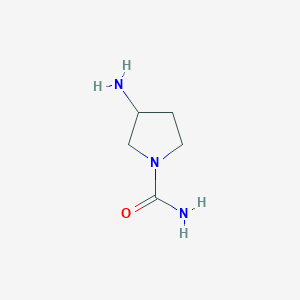
N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine is a heterocyclic organic compound that features an imidazole ring, a phenyl group, and an ethylamine side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Ethylamine Side Chain: The ethylamine side chain can be attached through a reductive amination reaction, where an aldehyde or ketone reacts with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the imidazole ring to a dihydroimidazole.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine side chain or the phenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives.
科学的研究の応用
N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting imidazole receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or photophysical properties.
作用機序
The mechanism of action of N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-(1H-imidazol-2-yl)-2-phenylethanamine: Lacks the ethyl group, which may affect its binding affinity and selectivity.
N-methyl-1-(1H-imidazol-2-yl)-2-phenylethanamine: Contains a methyl group instead of an ethyl group, potentially altering its pharmacokinetic properties.
1-(1H-imidazol-2-yl)-2-(4-methylphenyl)ethanamine: Features a methyl-substituted phenyl group, which can influence its electronic and steric properties.
Uniqueness
N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine is unique due to the presence of the ethylamine side chain, which can enhance its solubility, bioavailability, and interaction with specific molecular targets compared to its analogs.
特性
分子式 |
C13H17N3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine |
InChI |
InChI=1S/C13H17N3/c1-2-14-12(13-15-8-9-16-13)10-11-6-4-3-5-7-11/h3-9,12,14H,2,10H2,1H3,(H,15,16) |
InChIキー |
MTJBWJSIHHVKHM-UHFFFAOYSA-N |
正規SMILES |
CCNC(CC1=CC=CC=C1)C2=NC=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





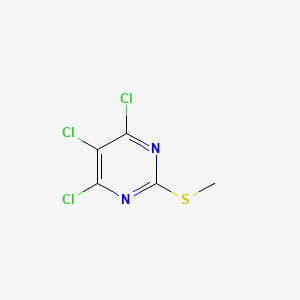
![N-[(Z)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11771396.png)

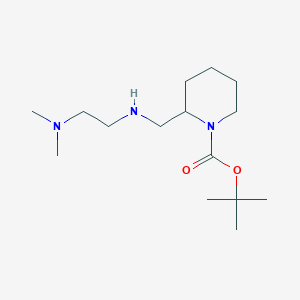
![Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide](/img/structure/B11771408.png)
![1-Ethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11771423.png)
